5-Aza-2'-deoxy Cytidine Diphosphate
Description
Overview of Deoxycytidine Analogues in Epigenetic Research
Deoxycytidine analogues are a class of molecules that structurally mimic the natural nucleoside 2'-deoxycytidine. researchgate.net This similarity allows them to be recognized and processed by cellular machinery involved in DNA synthesis and repair. However, subtle modifications to their chemical structure, particularly at the 5-position of the pyrimidine (B1678525) ring, imbue them with unique properties that can disrupt normal epigenetic processes. nih.gov
The primary target of many deoxycytidine analogues used in epigenetic research is DNA methylation, a fundamental mechanism for gene silencing. nih.gov This process involves the enzymatic addition of a methyl group to the cytosine base in DNA, a reaction catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). wikipedia.orgmedchemexpress.com By incorporating into DNA, certain deoxycytidine analogues can interfere with the function of DNMTs, leading to a reduction in DNA methylation and the reactivation of silenced genes. nih.govnih.gov This has profound implications for understanding and potentially reversing the aberrant gene silencing observed in various diseases, most notably cancer. nih.govnih.gov
Several deoxycytidine analogues have been synthesized and studied for their epigenetic effects. These include 5-azacytidine (B1684299), 5-fluoro-2'-deoxycytidine, and the focus of this article's broader context, 5-aza-2'-deoxycytidine (Decitabine). nih.gov Each of these compounds exhibits a unique profile of metabolic activation, incorporation into nucleic acids, and mechanism of action, making them valuable tools for dissecting the complexities of epigenetic regulation.
The Role of 5-Aza-2'-deoxycytidine Diphosphate (B83284) as a Key Metabolic Intermediate
5-Aza-2'-deoxycytidine (Decitabine) itself is a prodrug, meaning it must be metabolically activated within the cell to exert its biological effects. nih.gov This activation process involves a series of phosphorylation steps, converting the initial nucleoside into its monophosphate, diphosphate, and finally, triphosphate forms.
The central molecule in this pathway, for the purpose of this discussion, is 5-Aza-2'-deoxycytidine diphosphate (5-aza-dCDP) . Following the initial phosphorylation of Decitabine (B1684300) by deoxycytidine kinase to form 5-aza-2'-deoxycytidine monophosphate (5-aza-dCMP), a subsequent phosphorylation event, catalyzed by a nucleotide monophosphate kinase, yields 5-aza-dCDP. researchgate.net This diphosphate intermediate stands at a critical juncture. It is the immediate precursor to the active form of the drug, 5-aza-2'-deoxycytidine triphosphate (5-aza-dCTP), which is then incorporated into DNA. nih.govresearchgate.net
The formation of 5-aza-dCDP is an essential step that ensures the subsequent production of the triphosphate form, which can then be utilized by DNA polymerase during replication. Without the efficient conversion to its diphosphate and then triphosphate forms, the parent compound, Decitabine, would be unable to integrate into the DNA and inhibit DNA methyltransferases. nih.gov
Historical Context of DNA Methyltransferase Inhibitor Discovery and Development
The journey to understanding and targeting DNA methylation began with the discovery of 5-azacytidine in the 1960s, initially synthesized as a potential chemotherapeutic agent. nih.gov Subsequent research revealed its ability to induce changes in cell differentiation, a phenomenon later linked to its capacity to inhibit DNA methylation. nih.gov This groundbreaking discovery laid the foundation for the field of epigenetic therapy.
The development of 5-aza-2'-deoxycytidine (Decitabine) followed, representing a more specific inhibitor of DNA methylation. nih.gov Unlike its ribonucleoside counterpart, 5-azacytidine, which is predominantly incorporated into RNA, Decitabine is preferentially incorporated into DNA. researchgate.net This specificity enhances its potency as a DNMT inhibitor. mdpi.com
The early 2000s marked a significant milestone with the approval of azacitidine (5-azacytidine) and decitabine by the U.S. Food and Drug Administration (FDA) for the treatment of myelodysplastic syndromes (MDS), a group of cancers affecting the bone marrow. nih.gov This validated the concept of targeting epigenetic modifications as a viable therapeutic strategy. Since then, research has continued to explore new and more selective DNMT inhibitors, including non-nucleoside analogues that aim to overcome some of the limitations of the first-generation drugs. nih.govnih.gov
Significance of the Chemical Compound in Understanding Epigenetic Mechanisms
The study of 5-Aza-2'-deoxycytidine and its metabolic intermediates, including the diphosphate form, has been instrumental in unraveling the intricate mechanisms of epigenetic regulation. By observing the consequences of inhibiting DNA methylation with these compounds, researchers have gained invaluable insights into the roles of this epigenetic mark in a wide range of biological processes.
These processes include:
Gene Reactivation: The ability of Decitabine to reactivate tumor suppressor genes that have been silenced by aberrant DNA methylation is a cornerstone of its anti-cancer activity. nih.govnih.gov Studies utilizing this compound have provided direct evidence for the causal link between DNA hypermethylation and gene silencing in cancer.
Cellular Differentiation: The induction of differentiation in cancer cells is another key outcome of treatment with DNA methyltransferase inhibitors. nih.govnih.gov This has been crucial in demonstrating the plasticity of the epigenome and the potential to reprogram cancer cells towards a less malignant state.
Circadian Rhythms: Research has shown that DNA methylation plays a role in regulating the body's internal clock. nih.gov The use of 5-aza-2'-deoxycytidine has helped to elucidate how epigenetic modifications contribute to the expression of core clock genes. nih.gov
Cholesterol Biosynthesis: Interestingly, studies have revealed that the cytotoxic effects of 5-aza-2'-deoxycytidine in some cancer cells are linked to the epigenetic reactivation of genes that inhibit cholesterol synthesis. nih.gov This highlights the broad and sometimes unexpected impact of DNA methylation on cellular metabolism.
The ability to manipulate DNA methylation with precision using tools like 5-aza-2'-deoxycytidine and its active metabolites has been fundamental to advancing our understanding of the epigenome's role in health and disease. The diphosphate intermediate, while transient, is an indispensable link in the chain of events that allows this powerful research tool to function.
Interactive Data Table: Key Enzymes in the Metabolic Activation of 5-Aza-2'-deoxycytidine
| Enzyme | Role in Metabolic Pathway |
| Deoxycytidine kinase (dCK) | Catalyzes the initial phosphorylation of 5-Aza-2'-deoxycytidine to its monophosphate form (5-aza-dCMP). nih.gov |
| Nucleotide monophosphate kinase (NMPK) | Converts 5-aza-dCMP to the diphosphate intermediate, 5-Aza-2'-deoxycytidine diphosphate (5-aza-dCDP) . researchgate.net |
| Nucleotide diphosphate kinase (NDPK) | Catalyzes the final phosphorylation step, converting 5-aza-dCDP to the active triphosphate form (5-aza-dCTP). researchgate.net |
| DNA Polymerase | Incorporates the active 5-aza-dCTP into the newly synthesized DNA strand during replication. |
| DNA Methyltransferase (DNMT) | Becomes irreversibly trapped by the incorporated 5-azacytosine (B16484) base in the DNA, leading to its degradation and subsequent hypomethylation. oup.com |
Properties
Molecular Formula |
C8H14N4O10P2 |
|---|---|
Molecular Weight |
388.17 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H14N4O10P2/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(21-6)2-20-24(18,19)22-23(15,16)17/h3-6,13H,1-2H2,(H,18,19)(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1 |
InChI Key |
BGNHEPWMEXMRMA-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Biochemical Pathways and Intracellular Metabolism of 5 Aza 2 Deoxy Cytidine Diphosphate
Precursor Uptake and Initial Phosphorylation
The journey of 5-Aza-2'-deoxycytidine diphosphate (B83284) begins with the cellular uptake of its precursor, Decitabine (B1684300). This process is followed by a crucial and rate-limiting phosphorylation step that commits the molecule to its metabolic fate within the cell.
Deoxycytidine Kinase Activity on 5-Aza-2'-deoxycytidine (Decitabine)
Following its transport into the cell, Decitabine is recognized as a substrate by the enzyme deoxycytidine kinase (dCK). nih.govresearchgate.net This enzyme, a key component of the nucleoside salvage pathway, catalyzes the transfer of a phosphate (B84403) group from a donor, typically ATP, to the 5'-hydroxyl group of Decitabine. nih.gov The activity of dCK is paramount for the activation of Decitabine, and its deficiency has been linked to resistance to the drug.
Formation of 5-Aza-2'-deoxycytidine Monophosphate (5-Aza-dCMP)
The enzymatic action of deoxycytidine kinase results in the formation of 5-Aza-2'-deoxycytidine monophosphate (5-Aza-dCMP). This initial phosphorylation is the rate-limiting step in the metabolic activation of Decitabine. nih.gov The efficiency of this conversion is a critical determinant of the subsequent formation of the di- and tri-phosphate metabolites.
Conversion to 5-Aza-2'-deoxycytidine Diphosphate
Once formed, 5-Aza-dCMP undergoes a second phosphorylation to yield 5-Aza-2'-deoxycytidine diphosphate (5-Aza-dCDP). This reaction is essential for the eventual formation of the active triphosphate form of the drug.
Role of Deoxycytidylate Kinase (dCMP Kinase) in Phosphorylation
The conversion of 5-Aza-dCMP to 5-Aza-dCDP is catalyzed by deoxycytidylate kinase, also known as UMP/CMP kinase (CMPK1). embopress.org This enzyme is responsible for phosphorylating pyrimidine (B1678525) nucleoside monophosphates. While its primary substrates are dCMP and UMP, it also recognizes and phosphorylates analogs such as 5-Aza-dCMP. nih.govnih.gov
Kinetic Characterization of Diphosphate Formation
Detailed kinetic studies on the phosphorylation of 5-Aza-dCMP by human UMP/CMP kinase have shown that it is a substrate for the enzyme, although it is a poorer substrate than the natural nucleosides UMP and CMP. nih.govnih.gov One study characterized the relative efficiency of phosphorylation for a variety of deoxycytidine analogue monophosphates by human UMP/CMP kinase, indicating that while the enzyme can process these analogues, the efficiency varies. nih.gov It has been noted that the phosphorylation of dCMP and its analogs by UMP/CMP kinase is subject to complex regulation by ATP and magnesium levels within the cell. nih.gov
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | Relative Efficiency (Vmax/Km) |
| Deoxycytidine Kinase (dCK) | Decitabine | Not explicitly found | Not explicitly found | Rate-limiting step |
| UMP/CMP Kinase (CMPK1) | 5-Aza-dCMP | Not explicitly found | Not explicitly found | Lower than for dCMP |
| dCMP Deaminase | 5-Aza-dCMP | 100 | Rate is 100-fold less than for dCMP | - |
Further Phosphorylation to 5-Aza-2'-deoxycytidine Triphosphate
The final step in the activation pathway is the phosphorylation of 5-Aza-2'-deoxycytidine diphosphate to its triphosphate derivative, 5-Aza-2'-deoxycytidine triphosphate (5-Aza-dCTP). This reaction is carried out by nucleoside diphosphate kinases (NDPKs), which are generally not specific to the base or the sugar of the nucleotide. researchgate.net The resulting 5-Aza-dCTP is the active form of the drug that can be incorporated into DNA, leading to the inhibition of DNA methyltransferases and subsequent epigenetic modifications.
Nucleoside Diphosphate Kinase (NDP Kinase) Activity
The final and crucial activation step in the metabolic cascade of 5-Aza-2'-deoxycytidine is the phosphorylation of 5-Aza-dCDP to its active triphosphate form, 5-Aza-2'-deoxycytidine triphosphate (5-Aza-dCTP). This reaction is catalyzed by the enzyme nucleoside diphosphate kinase (NDPK), also known as nucleoside-diphosphate kinase. NDPKs are responsible for maintaining the intracellular pool of nucleoside triphosphates by transferring the terminal phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside diphosphate.
Substrate Specificity for Triphosphate Generation
NDP kinases are generally considered to be non-specific concerning both the base and the sugar moiety of their substrates. This broad substrate specificity allows them to phosphorylate a wide range of natural and analog nucleoside diphosphates. Consequently, 5-Aza-dCDP is recognized as a substrate by NDPK and is efficiently converted to 5-Aza-dCTP. This active triphosphate form can then be incorporated into replicating DNA, which is the primary mechanism of action for this class of drugs. While the non-specific nature of NDPK facilitates the activation of 5-Aza-dCDP, specific kinetic parameters for this reaction are not extensively documented in the available literature.
Competing Metabolic Pathways and Enzymes
Deamination by Cytidine (B196190) Deaminase and Deoxycytidylate Deaminase
A major route of inactivation for 5-Aza-2'-deoxycytidine and its phosphorylated derivatives is deamination, a process catalyzed by cytidine deaminase and deoxycytidylate deaminase. Cytidine deaminase can deaminate 5-Aza-2'-deoxycytidine itself, converting it into an inactive uridine (B1682114) derivative. This action significantly reduces the amount of the parent drug available for the initial phosphorylation step.
Once 5-Aza-2'-deoxycytidine is phosphorylated to its monophosphate form (5-Aza-dCMP), it becomes a substrate for another deaminating enzyme, deoxycytidylate (dCMP) deaminase. This enzyme converts 5-Aza-dCMP into 5-aza-2'-deoxyuridine (B566005) monophosphate (5-Aza-dUMP), an inactive metabolite. Research has shown that 5-Aza-dCMP is a substrate for dCMP deaminase with an apparent Michaelis constant (Km) of 0.1 mM. However, the maximum velocity (Vmax) of this reaction is only about 1% of that for the natural substrate, dCMP, indicating a much slower rate of deamination for the analog.
| Enzyme | Substrate | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| Deoxycytidylate Deaminase | 5-Aza-2'-deoxycytidine monophosphate (5-Aza-dCMP) | Apparent Km | 0.1 mM | nih.gov |
| Deoxycytidylate Deaminase | 5-Aza-2'-deoxycytidine monophosphate (5-Aza-dCMP) | Relative Vmax (compared to dCMP) | ~1% | |
| Cytidine Deaminase | 5-Aza-2'-deoxycytidine | Km | Data not available | |
| Cytidine Deaminase | 5-Aza-2'-deoxycytidine | Vmax | Data not available |
The deamination of both the parent drug and its monophosphate metabolite has a profound impact on the intracellular concentration of the active triphosphate form, 5-Aza-dCTP. The activity of cytidine deaminase can significantly decrease the bioavailability of 5-Aza-2'-deoxycytidine, thereby limiting the amount that can enter the phosphorylation pathway. Similarly, the deamination of 5-Aza-dCMP by dCMP deaminase further diverts the metabolic flow away from the production of the active triphosphate. This reduction in the intracellular pool of 5-Aza-dCTP directly diminishes the drug's therapeutic effect.
Cellular Resistance Mechanisms Related to Metabolic Enzymes
Cellular resistance to 5-Aza-2'-deoxycytidine is a complex phenomenon, with metabolic enzymes playing a pivotal role. Two primary mechanisms of resistance related to the metabolic pathways discussed are:
Decreased Activation: A reduction in the activity of deoxycytidine kinase (dCK), the enzyme responsible for the initial phosphorylation of 5-Aza-2'-deoxycytidine, is a well-documented mechanism of resistance. Lower dCK activity leads to a decreased production of 5-Aza-dCMP and, consequently, lower levels of the active 5-Aza-dCTP.
Increased Inactivation: Conversely, an increase in the activity of deaminating enzymes, particularly cytidine deaminase, can also confer resistance. Higher levels of cytidine deaminase lead to a more rapid degradation of 5-Aza-2'-deoxycytidine, preventing it from being phosphorylated and activated.
Altered Deoxycytidine Kinase Activity
Deoxycytidine kinase (dCK) is the pivotal enzyme initiating the intracellular activation of 5-Aza-2'-deoxycytidine. mdpi.com Its primary function in this pathway is to catalyze the first phosphorylation event, converting the parent nucleoside analog into 5-Aza-2'-deoxycytidine monophosphate. nih.gov Consequently, the level of dCK activity directly dictates the size of the intracellular pool of the monophosphate, and subsequently, the diphosphate and triphosphate metabolites. Any alteration in dCK function has profound implications for the drug's metabolic activation.
Reduced dCK activity is a primary mechanism of drug resistance. nih.gov If the initial phosphorylation step is inefficient or blocked, the entire downstream activation cascade is halted, preventing the formation of the active 5-Aza-2'-deoxycytidine triphosphate. mdpi.com Leukemic cells that lack sufficient deoxycytidine kinase have been shown to be resistant to the effects of 5-Aza-2'-deoxycytidine. mdpi.com Therefore, the expression and functional status of dCK are critical biomarkers for predicting cellular sensitivity.
| dCK Activity Level | Metabolic Consequence | Resulting Cellular Phenotype | Reference |
|---|---|---|---|
| Normal/High | Efficient phosphorylation of 5-Aza-2'-deoxycytidine to its monophosphate form, leading to robust production of diphosphate and triphosphate metabolites. | Sensitivity to the agent's effects. | nih.govmdpi.com |
| Low/Deficient | Reduced or absent phosphorylation of the parent drug, leading to a failure to produce sufficient intracellular concentrations of the activated metabolites. | Drug resistance. | nih.govmdpi.com |
Enhanced Cytidine Deaminase Activity
While deoxycytidine kinase activates 5-Aza-2'-deoxycytidine, cytidine deaminase (CDA) plays the opposite role by inactivating it. nih.gov CDA is a key enzyme in the catabolism of cytidine and its analogs, including 5-Aza-2'-deoxycytidine. researchgate.netnih.gov It catalyzes the deamination of the parent compound, converting it into an inactive form. nih.gov This inactivation occurs before the drug can be phosphorylated by dCK, effectively removing it from the activation pathway.
Enhanced CDA activity can therefore lead to therapeutic failure. By rapidly degrading the parent drug, high levels of CDA reduce the amount of substrate available for dCK, leading to diminished intracellular concentrations of 5-Aza-2'-deoxycytidine monophosphate, diphosphate, and triphosphate. nih.gov The relative ratio of CDA to dCK activity has been identified as a significant factor in patient response, with a high CDA/dCK ratio being a risk factor for resistance. nih.gov Conversely, inhibiting CDA with agents like tetrahydrouridine (B1681287) has been shown to potentiate the cytotoxic effects of the drug in cell lines. nih.gov Studies in patients with myelodysplastic syndromes (MDS) have further suggested that lower CDA activity may correlate with better clinical outcomes. nih.gov
| CDA Activity Level | Metabolic Consequence | Observed Clinical/Cellular Outcome | Reference |
|---|---|---|---|
| High | Increased degradation of the parent drug, reducing the substrate available for activation by dCK. This leads to lower intracellular levels of active metabolites. | Associated with drug resistance and poorer clinical response. Overexpression in MDS cells conferred decreased sensitivity. | nih.gov |
| Low/Deficient | Slower degradation of the parent drug, allowing for more efficient phosphorylation by dCK and accumulation of active metabolites. | In MDS patients, CDA deficiency correlated with longer overall survival (14 vs. 8 months). | nih.gov |
Molecular Mechanisms of Dna Methyltransferase Inhibition by 5 Aza 2 Deoxy Cytidine Diphosphate Derivatives
Incorporation of 5-Aza-2'-deoxycytidine Triphosphate into DNA
5-Aza-2'-deoxycytidine (also known as decitabine) is a prodrug that must be metabolically activated to exert its effects. nih.gov Cellular enzymes, starting with deoxycytidine kinase, phosphorylate the initial compound to its active triphosphate form, 5-Aza-2'-deoxycytidine-5'-triphosphate (5-AZA-dCTP). nih.govnih.gov This activated nucleotide analog is then recognized by the cell's DNA replication machinery.
DNA Polymerase-Mediated Integration during DNA Replication
During the S-phase of the cell cycle, DNA polymerases are responsible for synthesizing new DNA strands. These enzymes recognize 5-AZA-dCTP as a substrate, mistaking it for the natural deoxycytidine triphosphate (dCTP). nih.govyoutube.com Studies with purified mammalian DNA polymerase alpha have shown that it can effectively catalyze the incorporation of 5-AZA-dCTP into a growing DNA chain. nih.gov The integration follows the principles of Watson-Crick base pairing, where the 5-azacytosine (B16484) base pairs with guanine (B1146940) on the template strand. nih.gov
The efficiency of this incorporation is noteworthy. The apparent Michaelis constant (Km), which reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, for 5-AZA-dCTP is comparable to that of the natural dCTP. This indicates a high affinity of DNA polymerase for the analog. nih.gov Although 5-AZA-dCTP can act as a weak competitive inhibitor with respect to dCTP, its primary and most significant role is as a substrate for DNA polymerase. nih.gov
Specificity for DNA Over RNA Incorporation
The specificity of 5-Aza-2'-deoxycytidine for incorporation into DNA rather than RNA is determined by the sugar moiety of the nucleoside. The "2'-deoxy" designation signifies the absence of a hydroxyl group at the 2' position of the ribose sugar ring. sigmaaldrich.comsigmaaldrich.com DNA polymerases have a highly selective active site that accommodates 2'-deoxynucleotides, while RNA polymerases recognize ribonucleotides, which possess a 2'-hydroxyl group. youtube.com This structural difference is a key checkpoint for the polymerases, ensuring that deoxynucleotides are incorporated into DNA and ribonucleotides into RNA. youtube.com Consequently, 5-Aza-2'-deoxycytidine triphosphate is almost exclusively incorporated into DNA. aacrjournals.org
Covalent Trapping of DNA Methyltransferases (DNMTs)
Once integrated into the DNA, the 5-azacytosine residue becomes a deceptive trap for DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. nih.govaacrjournals.org The primary target of this mechanism is DNMT1, the maintenance methyltransferase that ensures the fidelity of methylation patterns after DNA replication. mdpi.com
Formation of Irreversible Covalent Adducts with DNMT1
The normal process of DNA methylation involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5th position of a cytosine ring. This reaction proceeds through the formation of a transient covalent intermediate between a cysteine residue in the active site of the DNMT and the 6th carbon of the cytosine. aacrjournals.org However, when the enzyme encounters a 5-azacytosine residue, this catalytic process is irrevocably halted. nih.gov
The presence of a nitrogen atom instead of a carbon at the 5th position of the pyrimidine (B1678525) ring alters the chemical properties of the base. nih.gov The DNMT initiates the methylation process, forming the covalent bond with the 6th carbon of the 5-azacytosine. aacrjournals.orgnih.gov But the subsequent step, which involves the release of the enzyme, is blocked. nih.gov This results in the formation of a stable, irreversible covalent adduct between the DNMT and the DNA. nih.govnih.govnih.govresearchgate.net This "trapping" of the enzyme on the DNA effectively depletes the cell of active DNMT1. aacrjournals.orgpnas.org This depletion, in turn, leads to a passive, replication-dependent demethylation of the genome as the methylation marks are not faithfully copied onto the newly synthesized DNA strands. sigmaaldrich.com
Structural Basis of DNMT-DNA-5-Aza-Cytosine Adduct Formation
The formation of the covalent adduct is a direct consequence of the enzyme's catalytic mechanism being subverted by the altered chemistry of the 5-azacytosine ring. The process begins with a nucleophilic attack by a cysteine thiolate group from the DNMT active site onto the C6 position of the cytosine ring. This is a normal step in the methylation of a natural cytosine. However, the nitrogen atom at the C5 position of 5-azacytosine creates an electron-withdrawing environment that stabilizes the covalent intermediate, preventing the subsequent beta-elimination step that would normally resolve the bond and release the enzyme. nih.govnih.gov This leads to the DNMT being permanently locked onto the DNA strand at the site of the analog. nih.gov
Impact of Nitrogen at Position 5 on Catalytic Cycle Disruption
The substitution of a carbon with a more electronegative nitrogen atom at the 5th position of the cytosine ring is the linchpin of the inhibitory mechanism. nih.gov This single atomic substitution is what transforms the cytosine analog from a substrate into a potent inhibitor. The nitrogen atom at this position fundamentally disrupts the normal catalytic cycle of DNMTs. nih.gov
In the standard methylation reaction, after the methyl group is transferred, a proton is abstracted from the 5th carbon, leading to the collapse of the covalent intermediate and the release of the enzyme. With 5-azacytosine, the nitrogen at the 5th position cannot be deprotonated in the same manner. This inability to complete the catalytic cycle results in the aforementioned irreversible covalent trapping of the enzyme. nih.govnih.gov This mechanism-based inhibition is highly efficient, as even a low level of incorporation of 5-azacytosine into DNA can lead to a significant reduction in cellular DNMT activity. nih.gov The trapped DNMT-DNA adducts can also create physical roadblocks for the DNA replication and transcription machinery, contributing to the cytotoxic effects of the compound. nih.gov
Interactive Data Table: Key Molecular Interactions
| Interacting Molecule | Role/Process | Key Findings |
| 5-Aza-2'-deoxycytidine | Prodrug | An analog of deoxycytidine that requires metabolic activation. nih.gov |
| Deoxycytidine Kinase | Enzyme | Phosphorylates 5-Aza-2'-deoxycytidine to its active triphosphate form. nih.gov |
| DNA Polymerase Alpha | Enzyme | Incorporates 5-Aza-2'-deoxycytidine triphosphate into DNA during replication. nih.gov |
| DNA Methyltransferase 1 (DNMT1) | Enzyme | Is covalently and irreversibly trapped by 5-azacytosine-containing DNA. aacrjournals.orgnih.gov |
Proteasomal Degradation of DNMTs
The administration of 5-Aza-2'-deoxycytidine (5-aza-dC), a derivative of 5-Aza-2'-deoxycytidine diphosphate (B83284), results in a marked decrease in the cellular levels of DNA methyltransferase 1 (DNMT1). oup.com This reduction is not a consequence of reduced gene transcription; indeed, DNMT1 mRNA levels can remain stable or even slightly increase post-treatment. nih.gov Instead, the depletion of DNMT1 occurs at the post-translational level through targeted destruction by the proteasome, a cellular complex responsible for degrading proteins. nih.gov This induced degradation is a crucial component of the compound's DNA hypomethylating effect. oup.comnih.gov The essential role of the proteasome is highlighted by studies where its inhibition with agents like MG132 prevents the degradation of DNMT1 and mitigates the genomic hypomethylation caused by 5-aza-dC. oup.comnih.gov Although other DNA methyltransferases, DNMT3A and DNMT3B, can also interact with DNA containing 5-aza-dC, research indicates a selective vulnerability, with DNMT1 being the principal target for this degradation pathway. oup.comnih.gov
Ubiquitin-E3 Ligase Activity Induction by Adducts
The prevailing model for DNMT1 degradation hinges on the formation of irreversible covalent adducts between the enzyme and 5-aza-dC residues incorporated into the DNA strand. researchgate.net The catalytic action of DNMT1 involves a cysteine residue in its active site attacking the C6 position of a cytosine base. oup.com For a standard cytosine, this bond is transient. However, the presence of a nitrogen atom at the C5 position of the 5-aza-dC ring chemically obstructs the final step of the reaction (β-elimination), leading to the enzyme being permanently locked onto the DNA. oup.comresearchgate.net
It is proposed that these stable DNMT1-DNA adducts function as a distress signal, triggering a specific ubiquitin-E3 ligase to tag other DNMT1 proteins for proteasomal destruction. oup.comnih.gov Ubiquitination is the cellular process of attaching ubiquitin proteins to a substrate protein, marking it for degradation. The precise E3 ligase that mediates this response remains under investigation. While CDH1/FZR1, a known ubiquitin ligase for DNMT1, was an initial suspect, studies have shown that reducing its levels does not rescue DNMT1 from degradation induced by 5-aza-dC, pointing to the involvement of a different E3 ligase in this specific mechanism. researchgate.net
Preferential Degradation of Free DNMT1 Molecules
A key aspect of this mechanism is that the proteasomal degradation specifically targets the pool of free, non-chromatin-bound DNMT1. oup.comnih.govresearchgate.net The process is thought to be initiated by the fraction of DNMT1 that is actively scanning the DNA. When these enzymes become trapped on 5-aza-dC-containing sites, they signal for the destruction of the soluble, unbound DNMT1 population. oup.com This rapid elimination of the reserve pool of DNMT1 prevents the methylation of nascent DNA strands following replication, thereby amplifying the drug's demethylating effect. oup.com
Compelling evidence for this model comes from experiments using mouse embryonic stem (ES) cells. In normal ES cells with high levels of DNA methylation, 5-aza-dC treatment effectively triggers DNMT1 degradation. oup.com In contrast, in mutant ES cells that lack the de novo methyltransferases (DNMT3a and DNMT3b), the genome is severely hypomethylated (<0.7% of normal levels). oup.com In these cells, DNMT1 lacks its preferred substrate—hemimethylated DNA. As a result, even though 5-aza-dC gets incorporated into their DNA, it fails to induce the degradation of DNMT1. oup.comnih.gov This critical finding shows that the degradation signal requires the active targeting of DNMT1 to its substrate containing the cytosine analog, which in turn leads to the destruction of the free enzyme pool. oup.com
Enzyme Kinetics and Binding Affinities of DNMTs with 5-Aza-2'-deoxycytidine Derivatives
The interaction between DNMTs and 5-Aza-2'-deoxycytidine is a classic example of mechanism-based inhibition, which distinguishes it from conventional reversible enzyme inhibitors. The compound must first be activated through cellular metabolism and incorporated into DNA. Only then can it exert its inhibitory effect by trapping the enzyme. Consequently, standard kinetic analyses that measure the direct binding of an inhibitor to a purified enzyme are not fully indicative of its biological activity.
In Vitro Assays for Inhibition Constant Determination
Because its inhibitory action is contingent upon DNA synthesis and covalent trapping, the determination of a traditional inhibition constant (Kᵢ) for 5-Aza-2'-deoxycytidine is not a standard approach. oup.com Instead, its potency is often quantified through functional assays that measure the ultimate biological outcome. A common metric is the half-maximal inhibitory concentration (IC₅₀) for cell growth, which encapsulates the compound's combined cytotoxic and enzyme-depleting effects. These values are dependent on the specific cell line and the duration of drug exposure. For example, in the HCT-116 human colon cancer cell line, IC₅₀ values for growth inhibition have been determined at various time points. brieflands.com
| Cell Line | Compound | Duration (hours) | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| HCT-116 | 5-Aza-2'-deoxycytidine | 24 | 4.08 ± 0.61 | brieflands.com |
| HCT-116 | 5-Aza-2'-deoxycytidine | 48 | 3.18 ± 0.50 | brieflands.com |
This table is interactive. You can sort and filter the data.
The dose-dependent depletion of the DNMT1 protein itself can also be measured directly. In HCT116 cells, a significant reduction in DNMT1 protein levels has been observed with concentrations as low as 0.0025 µM after a 24-hour treatment, with the protein becoming undetectable at higher doses. oup.comresearchgate.net
Studies on Substrate Recognition and Catalytic Turnover
The effectiveness of 5-Aza-2'-deoxycytidine is inextricably tied to the natural substrate preference and catalytic cycle of DNMT1. As the primary "maintenance" methyltransferase, DNMT1 shows a high affinity for hemimethylated CpG sites—dinucleotides where the cytosine is methylated on the template strand but not the newly replicated strand. oup.comnih.gov
The inhibitory cascade is set in motion when DNMT1 recognizes such a site where the new strand's cytosine is a 5-aza-dC analog. oup.com The enzyme then proceeds with its normal catalytic sequence:
The target base is flipped out of the DNA double helix and into the enzyme's catalytic pocket.
A cysteine residue in the active site forms a covalent bond by attacking the C6 position of the pyrimidine ring. researchgate.net
In a normal reaction, a proton would be removed from the C5 position, allowing for the transfer of a methyl group.
The final step, β-elimination, would cleave the covalent bond, releasing the enzyme from the DNA. oup.com
The nitrogen atom at the C5 position of 5-Aza-2'-deoxycytidine makes the β-elimination step chemically impossible. oup.comresearchgate.net This results in a complete and irreversible failure of the catalytic turnover. The enzyme is left covalently tethered to the DNA, effectively trapped. oup.com This trapping not only sequesters the enzyme but, as previously discussed, also initiates the signaling cascade that leads to the degradation of the free DNMT1 pool, thus powerfully amplifying the drug's inhibitory impact. oup.comnih.gov
Cellular and Epigenetic Consequences of 5 Aza 2 Deoxy Cytidine Diphosphate Action
Global DNA Hypomethylation
The primary and most well-characterized epigenetic effect of 5-Aza-2'-deoxycytidine is the induction of widespread, or global, DNA hypomethylation. nih.govashpublications.org This occurs because the nitrogen atom at the 5th position of the incorporated azacytosine ring physically obstructs the enzymatic transfer of a methyl group, a reaction normally catalyzed by DNA methyltransferases (DNMTs). mdpi.com
Progressive Loss of Methylation Marks Across Replication Cycles
The mechanism of demethylation is passive and dependent on DNA replication. nih.govnih.gov Following incorporation into a new DNA strand, the 5-Aza-2'-deoxycytidine base is recognized by DNMT1, the enzyme responsible for maintaining methylation patterns after replication. DNMT1 attempts to methylate the azacytosine ring but instead forms an irreversible covalent bond with it, effectively "trapping" the enzyme. bmj.comaacrjournals.orgnih.gov
This trapping leads to the depletion of active DNMT1 pools within the cell. nih.govaacrjournals.org As the cell continues to divide, the hemimethylated DNA (containing one original methylated strand and one new unmethylated strand) replicates again. In the absence of sufficient functional DNMT1, the newly synthesized daughter strands are also not methylated. This results in a progressive and cumulative loss of methylation marks at CpG sites throughout the genome with each successive round of cell division. nih.govnih.gov The extent of hypomethylation is therefore directly linked to the number of cell cycles a cell undergoes during and after drug exposure. nih.gov
Quantitative Assessment of Demethylation in Cellular Models
The reduction in global DNA methylation following treatment with 5-Aza-2'-deoxycytidine has been quantified in numerous cellular models, particularly in cancer cell lines. The degree of hypomethylation is typically dependent on the concentration of the drug and the duration of exposure. frontiersin.org For instance, treatment of HCT116 colon cancer cells with 1 µM of the compound for 24-36 hours can lead to a 60% reduction in global DNA methylation. plos.org Studies have shown that low concentrations (e.g., 0.05-0.5 µM) are effective at inducing hypomethylation, whereas higher concentrations may have less of a demethylating effect due to cytotoxicity. frontiersin.orgnih.gov
| Cell Line | Treatment Details | Global Demethylation | Method |
|---|---|---|---|
| HCT116 (Colon Cancer) | 1 µM for 24-36 hours | ~60% reduction | Array-based analysis plos.org |
| Breast Cancer Cells (JIMT-1) | 0.05 - 0.5 µM for 72 hours | Significant decrease | LINE-1 Pyrosequencing frontiersin.org |
| Breast Cancer Cells (T-47D) | 0.05 - 0.5 µM for 72 hours | Significant decrease | LINE-1 Pyrosequencing frontiersin.org |
| Leukemia Cell Lines | 2.5 µM | Significant reduction (P < 0.005) | Mass Spectrometry researchgate.net |
Gene Expression Modulation
By reversing DNA hypermethylation, which is a key mechanism for gene silencing, 5-Aza-2'-deoxycytidine can significantly alter gene expression profiles within a cell. nih.govnih.gov
Reactivation of Silenced Genes and Regulatory Elements
A major consequence of drug-induced hypomethylation is the reactivation of genes previously silenced by promoter CpG island hypermethylation, a common event in cancer. nih.govnih.gov This re-expression is not limited to protein-coding tumor suppressor genes but also includes non-coding elements like endogenous retroviruses and regulatory microRNAs, which can have widespread downstream effects. nih.govaacrjournals.org For example, genes critical for cell cycle control, DNA repair, and apoptosis, which are often epigenetically silenced in tumors, can be robustly re-expressed following treatment. nih.govnih.gov In acute myeloid leukemia (AML) cells, the compound has been shown to upregulate hundreds of genes, many of which are involved in cell proliferation, death, and development. nih.govaacrjournals.org
Mechanisms of Chromatin Remodeling and Accessibility Enhancement
DNA methylation is a cornerstone of chromatin structure. Hypermethylated DNA regions typically recruit specific proteins that bind to methylated CpGs, which in turn enlist histone deacetylases (HDACs) and other enzymes that create a condensed, tightly packed chromatin structure known as heterochromatin. nih.gov This "closed" state physically blocks access of the transcriptional machinery to gene promoters, thus enforcing gene silencing.
The hypomethylation induced by 5-Aza-2'-deoxycytidine initiates a cascade of chromatin remodeling events. nih.gov The loss of methylation marks prevents the binding of repressive methyl-binding proteins. nih.gov This leads to a more "open" or relaxed chromatin configuration (euchromatin), often characterized by an increase in active histone marks like histone H3 acetylation and H3K4 methylation and a decrease in repressive marks like H3K9 methylation. nih.govaacrjournals.org More recent studies have highlighted that complete gene reactivation also requires the insertion of the histone variant H2A.Z, which helps to establish nucleosome-depleted regions at promoters, further enhancing the accessibility for transcription factors. nih.govnih.gov This increased chromatin accessibility is a critical step that translates DNA demethylation into active gene transcription. nih.govnih.gov
Specific Gene Loci Affected by Demethylation
While the demethylating effect is global, specific gene loci, particularly those with hypermethylated CpG island promoters, are key targets for reactivation. The re-expression of these genes is believed to be central to the therapeutic effects of the drug.
| Gene Locus | Function | Context of Reactivation |
|---|---|---|
| CDKN2A (p16) / CDKN2B (p15) | Cell Cycle Regulation | Reactivated in leukemia and other cancers, restoring cell cycle control. nih.govnih.gov |
| MLH1 | DNA Mismatch Repair | Re-expressed in breast and colon cancers, potentially restoring DNA repair capacity. mdpi.comnih.gov |
| RASSF1A | Tumor Suppressor | Reactivated in various cancer cell lines. mdpi.comnih.gov |
| DR4 (TRAIL-R1) | Apoptosis Receptor | Upregulated in K562 leukemia cells, potentially sensitizing them to apoptosis. nih.gov |
| SOCS1 | Cytokine Signaling Suppressor | Re-activated in breast cancer and hepatocellular carcinoma cells. nih.gov |
| RUNX3 | Transcription Factor (Tumor Suppressor) | Reactivated in gastric cancer cells. spandidos-publications.com |
| TNXB (Tenascin XB) | Extracellular Matrix Protein | Upregulated in HCT116 colorectal cancer cells upon demethylation. mdpi.com |
Modulation of Cellular Processes (Mechanistic Studies)
The transformation of 5-Aza-2'-deoxycytidine to its diphosphate (B83284) and subsequent triphosphate forms triggers significant alterations in cellular behavior. These changes are rooted in the compound's ability to inhibit DNA methyltransferases (DNMTs), leading to a global demethylation of the genome and the re-expression of silenced genes. plos.orgsigmaaldrich.com This epigenetic reprogramming directly influences cell cycle progression, differentiation trajectories, and the pathways governing apoptosis and senescence.
Influence on Cell Cycle Progression at the Molecular Level
5-Aza-2'-deoxycytidine exerts a significant, phase-specific influence on the cell cycle, primarily targeting cells undergoing DNA replication. Research indicates a preferential cytotoxicity towards cells in the S phase, the period of active DNA synthesis, as this is when the analog is incorporated into the newly synthesized DNA strands. nih.govnih.gov
Treatment with the compound leads to distinct perturbations in cell cycle checkpoints. A common observation is the induction of a G2 phase arrest, which is a characteristic hallmark of a cellular DNA damage response. nih.govnih.gov At the molecular level, this is often mediated by the activation of key checkpoint regulators. For instance, the tumor suppressor protein p53 can be activated in response to the DNA damage caused by the incorporated drug. nih.gov Activated p53, in turn, can induce the expression of p21Waf1/Cip1, a potent inhibitor of cyclin-dependent kinases, which helps to enforce the cell cycle arrest. nih.gov However, the compound's effects are not uniform across all cell types, with some studies in neuronal cells reporting an upregulation of the S-phase. researchgate.net
| Cell Cycle Effect | Molecular Mediator(s) | Cell System |
| Preferential S Phase Cytotoxicity | Incorporation during DNA replication | EMT6 Murine Tumor Cells nih.gov |
| G2 Arrest | DNA Damage Response | Tumor Cells nih.govnih.gov |
| p53 Activation | DNA Damage Perception | Tumor Cells nih.gov |
| p21Waf1/Cip1 Upregulation | p53-dependent activation | Tumor Cells nih.gov |
| Upregulation of S-phase | Upregulation of Notch1 pathway | Mouse Hippocampus-derived HT22 cells researchgate.net |
Induction of Differentiation Pathways in Cellular Systems
A remarkable consequence of the epigenetic modulation by 5-Aza-2'-deoxycytidine is its ability to induce cellular differentiation. By reversing the hypermethylation that often silences key developmental genes, the compound can unlock new developmental pathways in various cell types. nih.gov
The classic example of this is the conversion of mouse embryo fibroblasts (C3H10T1/2 cells) into distinct mesenchymal lineages, including muscle cells (myocytes), fat cells (adipocytes), and cartilage cells (chondrocytes). nih.govnih.gov The induction of myogenesis is particularly well-studied and is linked to the demethylation and subsequent expression of critical muscle regulatory factors like MyoD. nih.gov The expression of MyoD is a pivotal event that commits the cells to a muscle differentiation pathway. nih.gov Similarly, the compound can promote the mineralization of vascular smooth muscle cells by inducing an osteoblast-like phenotype, an effect associated with the demethylation of the alkaline phosphatase (ALP) gene promoter. epa.gov
| Original Cell Type | Induced Differentiation Pathway | Key Molecular Events/Markers |
| Mouse Embryo Fibroblasts | Myogenesis (Muscle) | Reactivation of MyoD gene expression nih.gov |
| Mouse Embryo Fibroblasts | Adipogenesis (Fat) | Induction of new developmental pathways nih.gov |
| Mouse Embryo Fibroblasts | Chondrogenesis (Cartilage) | Induction of new developmental pathways nih.gov |
| Mouse Dental Pulp Stem Cells | Skeletal Myogenesis | Myogenic differentiation epa.gov |
| Human Aortic Smooth Muscle Cells | Osteogenesis (Bone-like) | Reduced DNA methylation of ALP promoter epa.gov |
Epigenetic Regulation of Apoptosis and Senescence Pathways
5-Aza-2'-deoxycytidine is a potent inducer of programmed cell death (apoptosis) and cellular senescence, leveraging its epigenetic activity to reactivate dormant tumor suppressor pathways. nih.gov The induction of apoptosis can proceed through either p53-dependent or p53-independent mechanisms. nih.gov
In several cancer cell lines, the compound's pro-apoptotic effect is linked to the altered expression of genes controlling the intrinsic and extrinsic apoptosis pathways. waocp.org For example, treatment can lead to the upregulation of the pro-apoptotic gene Apoptotic Peptidase Activating Factor 1 (APAF-1) in cervical cancer cells, suggesting that its silencing by methylation contributes to tumor survival. It can also modulate the balance of the Bcl-2 family proteins, which are central regulators of the intrinsic pathway, and influence the TRAIL signaling pathway to promote cell death. waocp.orglktlabs.com Furthermore, the compound can trigger cellular senescence, a state of irreversible growth arrest. This is often accompanied by the increased expression of senescence markers like p21. nih.gov
| Cellular Outcome | Regulated Pathway/Molecule | Mechanism | Cell System |
| Apoptosis | APAF-1 | Reactivation of silenced gene expression | HeLa Cervical Cancer Cells |
| Apoptosis | Intrinsic Pathway (Bax, Bak, Bcl-2) | Altered gene expression | Neuroblastoma & Glioblastoma Cells waocp.org |
| Apoptosis | Extrinsic Pathway (TRAIL) | Reactivation of TRAIL signaling | Acute Myeloid Leukemia Cells lktlabs.com |
| Apoptosis | p53-dependent/independent | Varied mechanisms | Tumor Cells nih.gov |
| Senescence | p21 | Increased expression | Ovarian and Breast Cancer Cells nih.gov |
Effects on DNA Stability and Repair Pathways
The incorporation of the 5-Aza-2'-deoxycytidine nucleotide into the genome is fundamentally an act of creating DNA lesions. This event compromises DNA stability and triggers a complex cellular response aimed at repairing the damage.
Induction of DNA Damage and Crosslinks
The primary mechanism of DNA damage involves the formation of covalent protein-DNA crosslinks. oup.com After the analog is incorporated into DNA, a DNA methyltransferase (DNMT) enzyme attempts to methylate the cytosine base. However, the nitrogen atom at position 5 of the azacytosine ring traps the enzyme, forming an irreversible covalent bond. nih.govoup.com This adduct is a significant physical block to DNA replication and transcription. oup.com
The cellular processing of these adducts and the resulting replication stress leads to the formation of more severe DNA lesions, most notably DNA double-strand breaks (DSBs). nih.govnih.gov The presence of DSBs is confirmed by the appearance of γ-H2AX and 53BP1 foci at the damage sites. oup.comfao.org At the chromosomal level, this damage can manifest as chromatid breaks and the formation of radial chromosomes, which are characteristic of problems during DNA replication. oup.comfao.org
| Type of DNA Damage | Description | Detection Method |
| DNMT-DNA Crosslinks | Covalent trapping of DNA methyltransferase on DNA. oup.com | Biochemical assays |
| DNA Double-Strand Breaks (DSBs) | Breaks in both strands of the DNA helix. nih.govnih.gov | γ-H2AX and 53BP1 foci formation, Comet assay nih.govnih.govoup.com |
| Chromatid Breaks | Breakage of a single chromatid. oup.comfao.org | Chromosome analysis |
| Radial Chromosomes | Fusions between different chromosomes. oup.comfao.org | Chromosome analysis |
Activation of DNA Damage Response Mechanisms
The presence of DNMT-DNA adducts and subsequent DSBs triggers a robust DNA Damage Response (DDR). The cell activates a network of sensor and effector proteins to signal the damage and coordinate repair. nih.gov
Key sensor kinases such as ATM (Ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) are activated in response to DSBs and replication stress, respectively. nih.govnih.gov These kinases then phosphorylate a host of downstream targets to orchestrate the cellular response. This includes the activation of checkpoint kinases like CHK1, which helps to arrest the cell cycle, and the recruitment of critical repair proteins to the damage site. nih.govnih.gov
The repair of lesions caused by 5-Aza-2'-deoxycytidine heavily relies on the homologous recombination (HR) pathway. oup.comnih.gov This is evidenced by the activation and recruitment of key HR proteins like RAD51 and BRCA1. nih.govnih.gov Studies have specifically implicated the Fanconi anemia (FA) pathway, a specialized HR-based pathway that resolves DNA crosslinks, as being crucial for repairing the damage and for cell survival following treatment. oup.comfao.org
| DDR Component | Role in Response to 5-Aza-2'-dC |
| Sensor Kinases (ATM, ATR, DNA-PK) | Recognize DNA lesions and initiate signaling cascade. nih.govnih.govnih.gov |
| Checkpoint Kinases (CHK1) | Mediate cell cycle arrest to allow time for repair. nih.govnih.gov |
| Mediator/Effector Proteins (BRCA1, NBS1, p53) | Amplify the damage signal and recruit repair factors. nih.govnih.gov |
| Repair Pathway (Homologous Recombination) | Primary pathway for repairing double-strand breaks induced by the compound. oup.comnih.gov |
| Key Repair Proteins (RAD51) | A central recombinase in homologous recombination. nih.govnih.gov |
| Specialized Repair (Fanconi Anemia Pathway) | Critical for resolving DNMT-DNA crosslinks and ensuring cell survival. oup.comfao.org |
Interaction with DNA Repair Enzyme Systems
The incorporation of 5-Aza-2'-deoxycytidine into DNA and the subsequent covalent trapping of DNA methyltransferases (DNMTs) creates a significant genotoxic lesion known as a DNA-protein crosslink (DPC). oup.comuni-muenchen.de This event triggers a complex cellular DNA damage response (DDR) and engages multiple DNA repair pathways that attempt to resolve these adducts and maintain genomic integrity. The cellular response is not to the diphosphate form of the molecule directly, but to the consequences of its ultimate incorporation into the DNA strand following conversion to 5-Aza-2'-deoxycytidine triphosphate.
The presence of 5-Aza-2'-deoxycytidine-induced DPCs is recognized by the cell as a severe form of DNA damage, leading to the activation of a robust DDR. nih.gov This response is characterized by the phosphorylation of the histone variant H2AX to form γ-H2AX, a well-established marker of DNA double-strand breaks (DSBs), and the formation of 53BP1 foci at damage sites. oup.comnih.gov Key proteins that orchestrate the DDR, including ATM (ataxia-telangiectasia mutated), ATR (ATM-Rad3-related), and checkpoint kinase 1 (CHK1), are activated. nih.gov This cascade ultimately leads to cell cycle arrest, typically in the G2 phase, allowing the cell time to attempt repairs before proceeding to mitosis. nih.govnih.gov
Several DNA repair pathways are implicated in processing 5-Aza-2'-deoxycytidine-induced lesions. The specific pathway engaged often depends on the context of the lesion, such as the phase of the cell cycle and the nature of the secondary damage that arises from the primary DPC.
Base Excision Repair (BER) Pathway
The Base Excision Repair (BER) pathway is proposed to play a role in the initial response to the altered base. It is theorized that DNA glycosylases may recognize the 5-azacytosine (B16484) base as abnormal and attempt to excise it from the DNA backbone. nih.gov This action would create an apurinic/apyrimidinic (AP) site, which is then further processed by the BER machinery. However, if the incorporation of 5-Aza-2'-deoxycytidine is extensive, this process can become detrimental, leading to a futile cycle of excision and re-incorporation that overwhelms the repair capacity and generates DNA strand breaks. nih.gov
Homologous Recombination (HR) and Double-Strand Break Repair
The stalling and collapse of replication forks at the site of DNMT-DNA crosslinks is a major consequence of 5-Aza-2'-deoxycytidine treatment, leading to the formation of DNA double-strand breaks (DSBs). oup.comnih.gov These DSBs are potent triggers of genomic instability and must be repaired accurately. The primary pathway responsible for the high-fidelity repair of such replication-associated DSBs is Homologous Recombination (HR). oup.com
The activation of the HR pathway is evidenced by the formation of RAD51 foci and an increase in sister chromatid exchanges (SCEs) in cells treated with 5-Aza-2'-deoxycytidine. oup.com Crucially, the Fanconi Anemia (FA) pathway, a specialized DNA repair pathway that resolves interstrand crosslinks and replication stress, is required for the efficient HR-mediated repair of these lesions. nih.gov Cells deficient in FA pathway components, such as FANCG, exhibit hypersensitivity to 5-Aza-2'-deoxycytidine and accumulate chromosomal aberrations like chromatid breaks and radial fusions, highlighting the critical role of this pathway in protecting cells from the drug's cytotoxic effects. nih.gov
Specialized DNA-Protein Crosslink Repair
Given that the primary lesion is a DPC, specialized repair mechanisms that directly target the removal of the covalently bound protein are also involved. Recent studies have identified the ubiquitin and SUMO1 E3 ligase, TOPORS, as a novel DPC repair factor. uni-muenchen.de TOPORS is recruited to SUMOylated DNMT1-DPCs and facilitates their degradation, likely via the proteasome. uni-muenchen.de This action helps to clear the bulky adduct from the DNA, making the underlying strand accessible to other repair enzymes, such as those in the BER or nucleotide excision repair (NER) pathways. nih.gov
Table of Key DNA Repair Proteins Involved in Response to 5-Aza-2'-deoxycytidine
| Protein/Pathway | Function in DNA Repair | Role in Response to 5-Aza-2'-deoxycytidine-Induced Damage |
| DNA Glycosylases | Initiates Base Excision Repair (BER) by recognizing and excising damaged or modified bases. | Proposed to recognize and excise 5-azacytosine, potentially leading to a futile repair cycle and DNA breaks. nih.gov |
| PARP1 | Detects DNA strand breaks; facilitates DNA repair by synthesizing poly(ADP-ribose) chains to recruit other repair factors. | Forms covalent adducts with DNA at CpG-dense regions targeted by DNMT1, contributing to cytotoxicity. nih.govresearchgate.net |
| ATM/ATR | Apical kinases of the DNA damage response; activated by DSBs and replication stress, respectively, to initiate signaling cascades. | Activated in response to DNA damage, leading to phosphorylation of downstream targets like CHK1. nih.gov |
| RAD51 | Key recombinase in the Homologous Recombination (HR) pathway; mediates strand invasion for homology-directed repair of DSBs. | Forms nuclear foci, indicating activation of HR to repair DSBs resulting from collapsed replication forks. oup.comnih.gov |
| Fanconi Anemia (FA) Pathway | A complex pathway that coordinates the repair of DNA interstrand crosslinks and manages replication stress. | Essential for the HR-mediated repair of 5-Aza-2'-deoxycytidine-induced lesions; deficiency leads to hypersensitivity. nih.gov |
| TOPORS | E3 ubiquitin and SUMO1 ligase. | Identified as a DPC repair factor that is recruited to DNMT1-DPCs to promote their degradation. uni-muenchen.de |
Research Methodologies and Experimental Approaches
In Vitro Biochemical Assays
In vitro assays are fundamental to understanding the biochemical interactions of 5-Aza-2'-deoxycytidine and its phosphorylated derivatives at the molecular level. These assays allow for the precise measurement of enzyme kinetics and inhibitory activities in a controlled environment.
The metabolic pathway of Decitabine (B1684300) involves several key enzymes whose activities are crucial for its efficacy. 5-Aza-2'-deoxycytidine is a prodrug that requires phosphorylation to become active. nih.gov The initial and rate-limiting step is the conversion to 5-Aza-2'-deoxycytidine monophosphate (5-Aza-dCMP) by deoxycytidine kinase. researchgate.net Subsequent phosphorylations by other kinases yield the diphosphate (B83284) (5-Aza-dCDP) and the active triphosphate (5-Aza-dCTP). nih.gov Conversely, the compound can be inactivated by cytidine (B196190) deaminase, and its monophosphate form can be inactivated by dCMP deaminase. nih.govnih.gov
Assays to measure the activity of these enzymes typically involve incubating the enzyme with its substrate (e.g., deoxycytidine kinase with Decitabine) and then quantifying the product (e.g., 5-Aza-dCMP) over time. This is often achieved using chromatographic methods like HPLC to separate the substrate from the product.
The ultimate therapeutic target of the Decitabine metabolic pathway is DNA methyltransferase (DNMT). The active metabolite, 5-Aza-dCTP, is incorporated into DNA during replication. nih.gov The presence of the 5-azacytosine (B16484) ring in the DNA backbone covalently traps DNMT enzymes that attempt to methylate it, leading to the formation of an irreversible enzyme-DNA adduct and subsequent depletion of the enzyme. nih.govnih.gov
A common in vitro method to measure this inhibitory activity is the "trapping assay". nih.gov This can be performed using non-radioactive techniques where fluorescently labeled DNA substrates containing 5-azacytosine are used. nih.govnih.gov When an active DNMT, such as DNMT1, binds to this substrate, a stable covalent complex is formed. nih.gov The formation of this complex, which is resistant to competition, can be quantified using fluorescence spectroscopy, serving as a direct measure of the enzyme's catalytic activity. nih.govnih.gov
Analyzing the conversion of Decitabine through its phosphorylated states, including 5-Aza-dCDP, requires sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method, often coupled with ultraviolet (UV) detection or, for greater sensitivity and specificity, tandem mass spectrometry (LC-MS/MS). nih.govnih.gov
Cellular and Molecular Biology Techniques
To understand the biological consequences of DNMT inhibition by Decitabine's metabolites, researchers employ a range of cell-based assays and molecular analysis techniques.
A variety of human cancer cell lines serve as essential in vitro models to investigate the cellular response to Decitabine treatment. These models allow for the study of effects such as cell growth inhibition, apoptosis (programmed cell death), and the reactivation of silenced genes in a reproducible manner.
A primary consequence of DNMT inhibition is the re-expression of tumor suppressor genes that were previously silenced by hypermethylation of their promoter regions. brieflands.com Quantitative reverse transcription PCR (qRT-PCR) and RNA sequencing (RNA-seq) are powerful techniques used to measure these changes in gene expression.
qRT-PCR is used to quantify the expression levels of specific, targeted genes. brieflands.comnih.govnih.gov For example, studies have used qRT-PCR to show that Decitabine treatment leads to the increased expression of genes in the CIP/KIP and INK4a/ARF tumor suppressor families, as well as other genes like PTEN and DR4. brieflands.comnih.govnih.gov The relative transcript level of a gene is typically normalized to a stable housekeeping gene. bmj.com
RNA-seq provides a more global and unbiased view of the entire transcriptome, revealing widespread changes in gene expression following treatment. nih.gov This technique can identify entire pathways affected by the drug, such as the upregulation of interferon response genes or other immune-related pathways. nih.govbmj.com
DNA Methylation Profiling
The primary mechanism of 5-Aza-2'-deoxycytidine is its ability to inhibit DNA methyltransferases (DNMTs), leading to a reduction in DNA methylation. nih.gov To elucidate these effects at a granular level, researchers employ a suite of powerful techniques.
Bisulfite Sequencing: This is the gold-standard for single-base resolution DNA methylation analysis. youtube.com Treatment of DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. youtube.com Subsequent PCR amplification and sequencing reveal the original methylation status of each cytosine. youtube.comyoutube.com Whole-genome bisulfite sequencing (WGBS) provides a comprehensive, genome-wide view of methylation changes induced by 5-Aza-2'-deoxycytidine. oup.comnih.gov Studies using WGBS have shown that treatment with this compound leads to a global reduction in DNA methylation, with a particularly significant decrease in CG methylation. nih.gov For instance, in rice seedlings treated with 5-Aza-2'-deoxycytidine, CG methylation dropped dramatically from 68.4% to 29.0%. nih.gov
Reduced Representation Bisulfite Sequencing (RRBS): As a more cost-effective alternative to WGBS, RRBS enriches for CpG-rich regions of the genome, such as CpG islands, which are often involved in gene regulation. This method allows for deep sequencing of these critical areas, providing detailed information on methylation changes in promoter regions and other regulatory elements following treatment with 5-Aza-2'-deoxycytidine.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for DNMT binding: This technique is instrumental in identifying the specific genomic locations where DNMTs are bound. By using antibodies that specifically recognize DNMT1, for example, researchers can pull down the DNA fragments to which the enzyme is attached. elifesciences.org Sequencing these fragments reveals the landscape of DNMT1 binding across the genome. When combined with 5-Aza-2'-deoxycytidine treatment, ChIP-seq can demonstrate how the drug disrupts the normal binding patterns of DNMTs, leading to hypomethylation. For example, studies have shown that 5-Aza-2'-deoxycytidine induces the degradation of free, non-chromatin bound DNMT1. oup.comnih.gov
| Cell Line/Organism | 5-Aza-2'-deoxycytidine Concentration | Key Findings | Reference |
| Colorectal Cancer Cells | Not Specified | Affects genomic methylation more than gene-specific methylation. nih.gov | nih.gov |
| Rice (Oryza sativa) | Not Specified | Global reduction in CG, CHG, and CHH methylation, with the most significant decline in CG methylation (57.6%). nih.gov | nih.gov |
| Human Embryonic Kidney (HEK) 293T Cells | 1.0 μM | Demethylation is targeted to euchromatin and has limited direct transcriptional consequences. nih.gov | nih.gov |
| Mouse Utricle Epithelia-derived Progenitor Cells (MUCs) | Not Specified | Induces DNA demethylation, leading to the expression of epithelial and hair cell genes. nih.gov | nih.gov |
Immunoblotting for Protein Levels and Post-Translational Modifications
Immunoblotting, or Western blotting, is a fundamental technique to assess changes in protein levels and their modifications in response to 5-Aza-2'-deoxycytidine treatment.
DNMT Degradation: A key consequence of 5-Aza-2'-deoxycytidine incorporation into DNA is the trapping and subsequent degradation of DNMT enzymes, particularly DNMT1. oup.comnih.gov Immunoblotting allows for the quantification of DNMT1, DNMT3A, and DNMT3B protein levels in treated versus untreated cells. oup.com Studies have consistently shown a dose-dependent decrease in soluble DNMT1 levels following exposure to 5-Aza-2'-deoxycytidine. oup.comnih.gov For instance, in HCT116 cells, a significant reduction in DNMT1 was observed after 6 hours of treatment with 1 µM 5-Aza-2'-deoxycytidine, with massive reduction by 8 hours, while DNMT3A and DNMT3B levels remained largely unchanged. oup.com This degradation is mediated by the proteasome, a cellular machinery for protein disposal. nih.gov
Histone Modifications: DNA methylation is intricately linked with histone modifications in regulating gene expression. While 5-Aza-2'-deoxycytidine directly targets DNA methylation, its downstream effects can influence histone marks. Immunoblotting with antibodies specific for various histone modifications (e.g., H3K9me3, H3K27me3 for repressive marks; H3K4me3, H3K9ac for active marks) can reveal these secondary epigenetic changes.
Flow Cytometry for Cell Cycle and Differentiation Markers
Flow cytometry is a powerful, high-throughput technique used to analyze the physical and chemical characteristics of single cells in a population. youtube.com
Cell Cycle Analysis: By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), flow cytometry can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). youtube.comnih.gov 5-Aza-2'-deoxycytidine is known to be an S-phase specific agent, and its incorporation into DNA during replication can lead to cell cycle arrest. nih.govnih.gov For example, studies in mouse hippocampal HT22 cells have shown that treatment with 5-Aza-2'-deoxycytidine induces S phase arrest. nih.gov In contrast, some studies on BGC-823 gastric cancer cells did not observe a significant effect on the cell cycle. spandidos-publications.com
Differentiation Markers: 5-Aza-2'-deoxycytidine can induce cellular differentiation in various cell types. nih.gov Flow cytometry can be used to quantify the expression of cell surface or intracellular markers that are characteristic of specific differentiated cell lineages. For instance, in studies of hematopoietic stem and progenitor cells, flow cytometry is used to identify and sort cell populations based on the expression of markers like CD34. nih.gov Similarly, in cancer immunotherapy research, it is used to analyze the expression of markers like HLA-ABC, CD86, and PD-L1 on tumor cells. bmj.com
| Cell Line | 5-Aza-2'-deoxycytidine Concentration | Key Findings on Cell Cycle/Differentiation | Reference |
| Melanoma WM266-4 and Leukemia KG1 Cells | Not Specified | Allowed for measurement of DNA methylation level variations during the cell cycle. nih.gov | nih.gov |
| Mouse Hippocampal HT22 Cells | 5 or 20 μmol/L | Induced S phase arrest. nih.gov | nih.gov |
| Human Gastric Cancer BGC-823 Cells | 0.5, 1, and 5 μM | Cell cycle was not significantly affected. spandidos-publications.com | spandidos-publications.com |
| OCI-AML3 Cells | Not Specified | Upregulation of Ki67, IRF1, and HLA-DR. bmj.com | bmj.com |
Structural Biology Approaches
To understand the precise molecular interactions between 5-Aza-2'-deoxycytidine and its target enzymes, structural biology techniques are indispensable.
Co-crystallography of DNMTs with DNA Containing 5-Aza-2'-deoxycytidine Analogues
X-ray crystallography allows for the determination of the three-dimensional structure of molecules at atomic resolution. By co-crystallizing a DNMT enzyme with a short stretch of DNA containing a 5-Aza-2'-deoxycytidine analogue, researchers can visualize the exact mechanism of enzyme inhibition. These structures reveal how the nitrogen at the 5th position of the azacytosine ring covalently traps the DNMT enzyme, preventing the transfer of a methyl group.
Cryo-EM Studies of Enzyme-Substrate Complexes
Cryogenic electron microscopy (cryo-EM) is a powerful technique for determining the structure of large protein complexes in their near-native state. Cryo-EM can be used to study the structure of DNMTs in complex with DNA containing 5-Aza-2'-deoxycytidine, providing insights into the conformational changes that occur upon binding and inhibition. This technique is particularly useful for studying large, dynamic complexes that are difficult to crystallize.
Molecular Dynamics Simulations for Interaction Analysis
Molecular dynamics (MD) simulations provide a computational approach to study the dynamic behavior of molecules over time. By simulating the interactions between a DNMT enzyme and DNA containing 5-Aza-2'-deoxycytidine, researchers can gain a deeper understanding of the binding thermodynamics and kinetics. MD simulations can complement experimental data from crystallography and cryo-EM by providing a dynamic view of the inhibition process and helping to predict the effects of mutations on drug binding.
Development and Characterization of Novel Analogues
The development of new analogues of 5-Aza-2'-deoxycytidine is driven by the need to overcome the limitations of the parent drug, such as its chemical instability and susceptibility to metabolic inactivation. Research efforts are aimed at creating compounds with improved pharmacological profiles, including enhanced stability, better oral bioavailability, and increased specificity towards cancer cells.
Rational Design Principles Based on Structure-Activity Relationships
The rational design of novel 5-Aza-2'-deoxycytidine analogues is heavily reliant on understanding the structure-activity relationships (SAR) of the molecule. The primary goals are to enhance the drug's efficacy and minimize its toxicity. Key strategies include modifications to both the sugar moiety and the triazine ring of the nucleoside.
One of the main challenges with 5-Aza-2'-deoxycytidine is its rapid inactivation by cytidine deaminase (CDA). nih.gov Therefore, a primary design principle is to create analogues that are resistant to deamination. This has led to the development of compounds with modifications at the 5-position of the azacytosine ring or at the 2'-position of the deoxyribose sugar.
Another critical aspect of the rational design process is to improve the incorporation of the analogue into DNA, which is essential for its DNMT-inhibiting activity. The active form of the drug is its triphosphate, which is incorporated into the DNA strand. nih.gov Therefore, modifications that favor the phosphorylation cascade to the active triphosphate form are highly desirable.
Furthermore, researchers are exploring dinucleotide prodrugs to enhance drug delivery and stability. Guadecitabine (SGI-110) is a prime example, consisting of decitabine linked to a deoxyguanosine. mdpi.com This design protects decitabine from deamination by CDA and allows for a more sustained release of the active drug within the cell. mdpi.com
The following table summarizes some of the key rational design principles and the resulting analogue characteristics:
Table 1: Rational Design Principles for 5-Aza-2'-deoxycytidine Analogues| Design Principle | Target | Desired Outcome | Example Analogue(s) |
|---|---|---|---|
| Increase resistance to cytidine deaminase (CDA) | 5-position of triazine ring; 2'-position of sugar | Enhanced metabolic stability, longer half-life | 5-fluoro-2'-deoxycytidine, Zebularine |
| Improve oral bioavailability | Overall molecular properties | Easier administration, improved patient compliance | Guadecitabine (dinucleotide prodrug), 5-aza-4′-thio-2′-deoxycytidine |
| Enhance DNA incorporation and DNMT trapping | Sugar and base modifications | Increased potency and epigenetic modifying activity | 5-aza-4′-thio-2′-deoxycytidine, NUC013 |
| Reduce toxicity | Selective targeting of cancer cells | Improved therapeutic window | 5-aza-4′-thio-2′-deoxycytidine |
Synthesis and Characterization of Research Analogues
The synthesis of novel 5-Aza-2'-deoxycytidine analogues involves complex chemical procedures. For instance, the synthesis of dinucleotides like S53 (5′-GpAza-3′) and S110 (5′-AzapG-3′) requires modified standard procedures with longer coupling times and specific oxidizing agents. aacrjournals.org The characterization of these newly synthesized compounds is a crucial step to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely employed for structural elucidation.
A notable example of a synthesized analogue is 5-aza-4′-thio-2′-deoxycytidine (aza-T-dCyd). nih.gov This compound was designed to be a more selective inhibitor of DNMT1 with lower toxicity. nih.gov Its synthesis involves the introduction of a sulfur atom into the sugar ring. Another synthesized analogue is NUC013 (5-aza-2′,2′-difluoro-2′-deoxycytidine), which has shown efficacy in preclinical models. nih.gov
The characterization of these analogues extends beyond their chemical structure to their physicochemical properties. For example, the development of nanocarrier formulations for decitabine and its analogues aims to improve their solubility, stability, and delivery to target cells. dovepress.comnih.govresearchgate.netthepharmajournal.com These formulations are characterized by their particle size, drug encapsulation efficiency, and in vitro release profiles. dovepress.comnih.govresearchgate.netthepharmajournal.com
Evaluation of Epigenetic Specificity and Molecular Targeting
Once synthesized and characterized, the novel analogues undergo rigorous evaluation to determine their biological activity, particularly their epigenetic specificity and molecular targeting. A primary assay involves measuring the inhibition of DNA methyltransferase activity. This can be done through in vitro assays using purified DNMT enzymes or in cell-based assays by quantifying global DNA methylation levels or the methylation status of specific gene promoters. nih.gov
For instance, studies have shown that 5-aza-dC can reduce the DNA methylation levels of the ALP promoter region in human aortic smooth muscle cells. nih.gov The epigenetic effects of these analogues are often linked to the reactivation of tumor suppressor genes that have been silenced by hypermethylation. nih.gov
Molecular targeting evaluation aims to understand how these analogues interact with their intended targets and other cellular components. For example, it has been shown that 5-Aza-2'-deoxycytidine treatment can lead to the reduced expression of farnesyl diphosphate synthase (FDPS) and farnesyl diphosphate farnesyltransferase (FDFT1), which are key enzymes in cholesterol biosynthesis. nih.gov This suggests a molecular link between epigenetic modulation and cellular metabolism.
Furthermore, the ability of these analogues to induce a DNA damage response is also investigated. oup.com The incorporation of these analogues into DNA can trap DNMTs, leading to the formation of DNA-protein crosslinks, which can trigger cell cycle arrest and apoptosis. nih.govoup.com The specificity of this effect on cancer cells versus normal cells is a critical determinant of the therapeutic potential of the analogue.
The following table provides a summary of the evaluation methods for novel analogues:
Table 2: Evaluation of Novel 5-Aza-2'-deoxycytidine Analogues| Evaluation Parameter | Methodology | Key Findings |
|---|---|---|
| DNMT Inhibition | In vitro enzyme assays, global DNA methylation analysis (e.g., LUMA), gene-specific methylation analysis (e.g., bisulfite sequencing) | Determination of IC50 values for DNMT1, DNMT3A, and DNMT3B; confirmation of demethylating activity in cells. |
| Epigenetic Reactivation of Genes | RT-qPCR, Western blotting for re-expression of silenced tumor suppressor genes. | Evidence of functional epigenetic modification leading to changes in gene expression. |
| Cellular Proliferation and Cytotoxicity | Cell viability assays (e.g., MTT, CCK8), apoptosis assays (e.g., Annexin V staining). | Assessment of the antiproliferative and pro-apoptotic effects on cancer cell lines. |
| Molecular Targeting | Proteomics, transcriptomics to identify downstream effects. | Uncovering novel mechanisms of action beyond DNMT inhibition. nih.gov |
| In vivo Efficacy | Xenograft models in mice. | Evaluation of anti-tumor activity and toxicity in a living organism. nih.gov |
Emerging Research Directions and Theoretical Implications
Understanding the Nuances of DNMT Substrate Specificity
5-Aza-2'-deoxycytidine (Decitabine) is a prodrug that requires intracellular phosphorylation to its triphosphate form (5-Aza-dCTP) to become active. nih.gov This active nucleotide is then incorporated into DNA during replication. nih.govnih.gov Its primary mechanism of action involves the irreversible inhibition of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining and establishing DNA methylation patterns. nih.gov
Research has revealed important nuances in how the incorporated 5-azacytosine (B16484) base interacts with different DNMT isoforms. The main target is DNMT1, the "maintenance" methyltransferase that copies existing methylation patterns onto newly synthesized DNA strands at hemi-methylated CpG sites. nih.gov When DNMT1 attempts to methylate the 5-azacytosine residue, it becomes covalently trapped, leading to the formation of a DNA-DNMT adduct. nih.gov This trapping depletes the cell of active DNMT1, causing passive, replication-dependent demethylation of the genome. nih.gov
Studies show a selective degradation of DNMT1 over the de novo methyltransferases DNMT3A and DNMT3B following treatment. nih.gov While 5-Aza-2'-deoxycytidine treatment can lead to a downregulation of DNMT1 and DNMT3A protein and mRNA levels, DNMT3B expression may not be significantly altered. nih.gov The cytotoxic effects and the DNA damage response induced by the compound are more pronounced in cells with functional DNMT1, highlighting its central role as the primary substrate for the drug's action. nih.gov The presence of DNMT1 is a key mediator of the cell cycle arrest and survival effects seen with the agent. nih.gov
Role of 5-Aza-2'-deoxycytidine Diphosphate (B83284) and its Metabolites in Non-Canonical Methylation Pathways
The principal and best-characterized role of 5-Aza-2'-deoxycytidine is the inhibition of canonical DNA methylation at CpG dinucleotides. nih.gov However, the full spectrum of its influence on the epigenome is an area of active investigation. DNA methylation in mammals is not limited to 5-methylcytosine (B146107) (5mC) in CpG contexts; other forms, such as non-CpG methylation (CpH, where H is adenine, cytosine, or thymine) and further modifications of 5mC like 5-hydroxymethylcytosine (B124674) (5hmC), play distinct regulatory roles.
While the compound primarily causes demethylation in the CG context, some studies in plants have noted effects on CHG and CHH methylation, suggesting its impact can extend beyond canonical targets. nih.gov Furthermore, research in the parasitoid wasp Nasonia vitripennis has shown that treatment can lead to both hypo- and hyper-methylation in a context-specific manner. The precise mechanisms by which its metabolites, including the diphosphate form, might influence these non-canonical pathways or interact with enzymes like the Ten-Eleven Translocation (TET) family, which oxidize 5mC to 5hmC, are not yet well-defined in mammalian systems. This represents a significant gap in knowledge and a key direction for future research to unravel the compound's more subtle effects on the epigenetic landscape.
Interplay with Other Epigenetic Modifications (e.g., Histone Modifications)
The epigenetic landscape is a complex interplay of various marks, and the effects of 5-Aza-2'-deoxycytidine are not confined to DNA methylation alone. A significant body of research points to a critical crosstalk between the DNA methylation it induces and various histone modifications.
Treatment with 5-Aza-2'-deoxycytidine has been shown to reactivate tumor suppressor genes, and this reactivation is linked not only to promoter demethylation but also to significant decreases in repressive histone marks, such as histone H3 lysine (B10760008) 9 di-methylation (H3K9me2). This effect is partly mediated by a dose-dependent, post-transcriptional reduction in the key histone methyltransferase G9A. The synergistic re-expression of genes following the knockdown of both DNMT1 and G9A confirms that these two pathways represent distinct but cooperative layers of epigenetic repression.
Conversely, the combination of DNA demethylation with the inhibition of histone deacetylases (HDACs) can lead to a synergistic reactivation of silenced genes. epigentek.com Studies have demonstrated that 5-Aza-2'-deoxycytidine can down-regulate the expression of DNMT1, DNMT3a, DNMT3b, and HDAC1. nih.gov This combined action on both DNA methylation and histone deacetylation machinery can effectively remodel chromatin to an open and transcriptionally active state, highlighting the compound's ability to initiate a cascade of epigenetic changes. epigentek.comsigmaaldrich.com
Development of Research Tools and Probes Based on the Chemical Compound
Beyond its therapeutic applications, 5-Aza-2'-deoxycytidine has become an indispensable research tool for probing the function of DNA methylation in diverse biological processes. sigmaaldrich.com It is widely used in laboratory settings to induce genome-wide hypomethylation, allowing researchers to study the direct consequences of demethylation on gene expression, cellular differentiation, and phenotype. nih.govnih.gov
Its utility has been demonstrated in numerous systems:
Cancer Biology : It is used to identify tumor suppressor genes silenced by methylation and to study how their reactivation affects cancer cell growth and apoptosis. nih.govlktlabs.com
Developmental Biology : The compound has been instrumental in studying cellular differentiation, famously inducing the transformation of mouse embryo fibroblasts into muscle cells, adipocytes, and chondrocytes. nih.gov
Neuroscience : It is used to investigate the role of DNA methylation in neuronal function and how disturbances in these patterns might contribute to altered brain functions. nih.gov
Evolutionary Ecology : Researchers have deployed it in non-mammalian systems, such as the parasitoid wasp Nasonia vitripennis, to explore the epigenetic regulation of complex traits.
The chemical scaffold of 5-Aza-2'-deoxycytidine has also inspired the development of new chemical probes and second-generation DNMT inhibitors. For instance, 5-aza-4′-thio-2′-deoxycytidine (Aza-T-dCyd) was developed as a more selective and less toxic DNMT1-depleting agent. nih.gov Comparing the activity of such analogues helps to dissect the specific contributions of DNMT1 depletion versus other off-target effects, refining our understanding of the underlying biology. nih.gov Another analogue, NUC013 (5-aza-2′,2′-difluoro-2′-deoxycytidine) , has also been developed as a DNMT1-depleting agent. nih.gov
Computational Modeling and Predictive Approaches for Epigenetic Modulation
The integration of computational biology and predictive modeling offers a powerful approach to understanding drug action and predicting cellular responses. However, the application of these methods specifically to the epigenetic modulation by 5-Aza-2'-deoxycytidine diphosphate is an area that remains in its infancy. While detailed models exist for its metabolic activation and incorporation into DNA, comprehensive computational simulations predicting the genome-wide consequences of its action—such as which specific genes will be demethylated and reactivated in a given cell type—are not yet widely established.
Future research in this area could involve developing multi-scale models that integrate:
Pharmacokinetic data of the drug.
Cell-specific data on transporter expression and metabolic enzyme activity.
Baseline epigenomic maps (DNA methylomes, histone modifications, chromatin accessibility).
Gene regulatory network models.
Such predictive models could help optimize therapeutic strategies and provide deeper mechanistic insights into how a global demethylating agent can produce specific downstream biological effects.
Mechanistic Insights into Resistance to 5-Aza-2'-deoxycytidine-Based Agents
A significant challenge in the clinical use of 5-Aza-2'-deoxycytidine is the development of drug resistance. nih.gov Research into the mechanisms of resistance has provided crucial insights into the compound's pharmacology. The consensus from these studies is that resistance is often due to insufficient incorporation of the active drug into DNA. nih.gov
Several key molecular mechanisms have been identified:
Impaired Activation: The first and rate-limiting step in the activation of 5-Aza-2'-deoxycytidine is its phosphorylation by the enzyme deoxycytidine kinase (dCK) . nih.govnih.gov Reduced dCK activity or mutations in the DCK gene are major causes of resistance. nih.gov
Increased Inactivation: The compound can be inactivated by the enzyme cytidine (B196190) deaminase (CDA) , which is highly expressed in the liver and can also be present in tumor cells. nih.gov High CDA activity leads to rapid degradation of the drug before it can be incorporated into DNA.
Reduced Cellular Uptake: The transport of 5-Aza-2'-deoxycytidine into cells is mediated by nucleoside transporters. Low expression of these transporters, such as hENT1, can limit the intracellular concentration of the drug and thus its efficacy.
Studies have shown that cell lines with the highest resistance often exhibit a combination of these factors, such as low dCK and hENT1 levels coupled with high CDA activity. This understanding of resistance mechanisms is critical for developing strategies to overcome it, such as combination therapies or the design of next-generation analogues that can bypass these metabolic pathways.
Exploration of 5-Aza-2'-deoxycytidine Diphosphate's Role in Specific Biological Systems Beyond Initial Discovery
While 5-Aza-2'-deoxycytidine was initially developed and approved for treating hematological malignancies like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), its application as a research tool and potential therapeutic has expanded into a wide array of biological systems. nih.govnih.gov
Solid Tumors: Its effects have been investigated in numerous solid tumor cell lines, including breast cancer, hepatocellular carcinoma, and head and neck squamous cell carcinoma, often with the goal of sensitizing cancer cells to other chemotherapeutic agents. nih.gov
Vascular Biology: Research has explored its role in vascular calcification. In human aortic smooth muscle cells, the compound was found to promote mineralization induced by inorganic phosphate (B84403), a process linked to the demethylation and increased expression of osteogenic genes like alkaline phosphatase (ALP). epa.gov
Immunology and Inflammation: The compound's immunomodulatory effects are an area of growing interest. It has been shown to mitigate psoriasiform inflammation in mouse models by reducing global DNA methylation in dermal and immune cells. nih.gov It can also stimulate cytotoxic T-cell activity against cancer cells. lktlabs.com
Infectious Disease: Early studies showed that 5-Aza-2'-deoxycytidine can inhibit the replication of the human immunodeficiency virus (HIV) in cell culture models without significant cytotoxicity. lktlabs.com
Non-Oncological Hematology: The drug has been investigated for treating sickle cell anemia due to its ability to stimulate the production of fetal hemoglobin. lktlabs.com
Neurobiology: In dopaminergic neurons, the compound has been shown to induce apoptosis and upregulate genes associated with Parkinson's disease, indicating that its effects on DNA methylation can have profound and potentially detrimental impacts on neuronal health. nih.govlktlabs.com
Reproductive Tissues: Studies in mice have shown that exposure causes epigenetic changes, including both hyper- and hypomethylation, in female reproductive tissues like the uterus and oviduct, highlighting the need to understand its long-term effects on reproductive health.
This broad range of studies underscores the fundamental role of DNA methylation across nearly all biological processes and cements the status of 5-Aza-2'-deoxycytidine and its metabolites as vital tools for exploring this critical layer of biological regulation.
Q & A
Q. What is the biochemical role of 5-Aza-2'-deoxy Cytidine Diphosphate (aza-dCDP) in epigenetic regulation?
Aza-dCDP is a phosphorylated metabolite of the DNA methyltransferase inhibitor decitabine (5-Aza-2'-deoxycytidine). After intracellular uptake, decitabine is phosphorylated to aza-dCDP by deoxycytidine kinase and dCMP kinase. Aza-dCDP is further converted to 5-Aza-2'-deoxy Cytidine Triphosphate (aza-dCTP), which incorporates into DNA, leading to irreversible binding and inhibition of DNA methyltransferases (DNMTs). This results in genome-wide hypomethylation, reactivating silenced tumor suppressor genes .
Q. How can researchers synthesize and quantify this compound in vitro?
Aza-dCDP is synthesized enzymatically via phosphorylation of decitabine using recombinant kinases (e.g., deoxycytidine kinase and nucleoside diphosphate kinase). Quantification requires high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to distinguish it from structurally similar metabolites like cytidine diphosphate (CDP) and deoxycytidine diphosphate (dCDP). Calibration curves using isotopically labeled standards are critical for accuracy .
Q. What are the key challenges in detecting aza-dCDP in cellular assays?
Aza-dCDP is highly labile due to rapid deamination by deoxycytidylate deaminase, which converts it to 5-Aza-2'-deoxyuridine monophosphate (aza-dUMP). To mitigate this, researchers should use deaminase inhibitors (e.g., tetrahydrouridine) in cell cultures and perform rapid sample quenching with cold methanol followed by flash-freezing .
Advanced Research Questions
Q. How should experimental designs be optimized to study the dose-dependent effects of aza-dCDP on DNA methylation?
Use bisulfite sequencing or methylated DNA immunoprecipitation (MeDIP-seq) to profile methylation changes. Titrate decitabine concentrations (typically 0.1–10 µM) and measure intracellular aza-dCDP/aza-dCTP levels via LC-MS/MS. Include controls for off-target effects by comparing with non-methylating cytidine analogs. Time-course analyses (24–72 hrs) are essential to capture dynamic methylation changes .
Q. How can contradictory data on aza-dCDP’s stability across cell types be resolved?
Cell-type-specific differences in deaminase activity (e.g., higher deoxycytidylate deaminase in hematopoietic cells) significantly affect aza-dCDP stability. To reconcile discrepancies, quantify enzyme expression (via qRT-PCR or Western blot) and correlate with metabolite half-life. Use CRISPR-edited cell lines with knocked-out deaminases to isolate variables .
Q. What methodologies are recommended for studying aza-dCDP’s incorporation into DNA during replication?
Employ pulse-chase experiments with tritium-labeled decitabine and autoradiography. Combine with immunofluorescence using anti-5-azacytosine antibodies to visualize incorporation sites. For single-molecule resolution, use nanopore sequencing to detect methylation-sensitive current deviations at incorporation sites .
Q. How can researchers optimize aza-dCDP’s phosphorylation efficiency in primary cells?
Primary cells often exhibit low kinase activity. Pre-treat cells with cytokines (e.g., IL-3 or GM-CSF) to upregulate deoxycytidine kinase. Alternatively, use lipid-based transfection to deliver phosphorylated metabolites directly. Validate using phospho-specific antibodies or radiolabeled ATP tracing .
Methodological Challenges and Solutions
Q. What analytical techniques are suitable for resolving aza-dCDP from structural analogs?
Ion-pairing reverse-phase HPLC with a C18 column and a mobile phase of 10 mM ammonium acetate (pH 6.8) and methanol achieves baseline separation. Confirm identity via high-resolution MS/MS fragmentation patterns (e.g., m/z 387.177 for aza-dCDP vs. 385.163 for dCDP) .
Q. How should researchers handle aza-dCDP’s instability in aqueous buffers?
Prepare fresh solutions in pH 7.4 Tris-EDTA buffer and store at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. For long-term stability, lyophilize with trehalose as a cryoprotectant .
Integration with Multi-Omics Studies
Q. How can aza-dCDP’s epigenetic effects be integrated with transcriptomic and proteomic data?
Pair RNA-seq with methylation arrays to identify reactivated genes (e.g., p16INK4a or MLH1). Use proteomics (e.g., SILAC) to quantify DNMT1 degradation. Pathway enrichment tools like DAVID or Metascape can link methylation changes to functional outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
